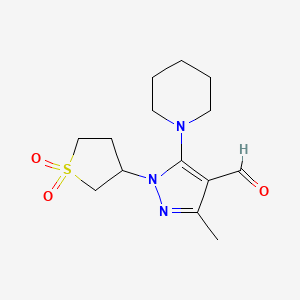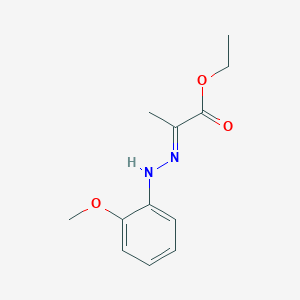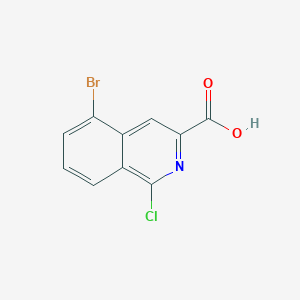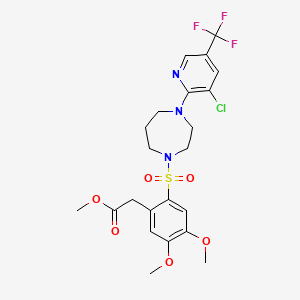![molecular formula C19H18BrN3O4 B2954147 1-(4-Bromophenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea CAS No. 894039-64-6](/img/structure/B2954147.png)
1-(4-Bromophenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C19H18BrN3O4 and its molecular weight is 432.274. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound has been involved in studies focusing on the synthesis and crystal structure analysis of complex molecules. For instance, the synthesis of similar urea derivatives and their structural determination through X-ray diffraction techniques have been reported. Such studies are crucial for understanding the chemical properties and potential applications of these compounds in materials science and pharmaceutical research (Xin, 2006).
Pharmacological Potential
Research has also explored the pharmacological potential of urea derivatives, with a focus on their interactions with biological receptors and their effects on animal models. One study evaluated the role of orexin receptors in compulsive food consumption, using structurally related compounds to investigate the behavioral effects in rats. This research highlights the potential of urea derivatives in developing treatments for eating disorders with a compulsive component (Piccoli et al., 2012).
Antimicrobial Evaluation
The synthesis and antimicrobial evaluation of novel urea derivatives, including those structurally related to the compound , have been conducted to identify new antibacterial and antifungal agents. These studies contribute to the search for new pharmaceuticals to combat resistant strains of bacteria and fungi (Rani et al., 2014).
Antioxidant and Anticholinergic Activities
The antioxidant and anticholinergic activities of bromophenol derivatives, including compounds similar to 1-(4-Bromophenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea, have been studied. These compounds have shown significant potential in scavenging free radicals and inhibiting cholinergic enzymes, indicating their possible use in treating neurodegenerative diseases (Rezai et al., 2018).
Luminescent Sensing
Research on luminescent metal-organic frameworks (MOFs) incorporating bromophenyl and related compounds has demonstrated their application in detecting various chemicals and ions. These studies show the potential of such compounds in environmental monitoring and sensing applications (Xian et al., 2022).
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O4/c20-12-1-3-13(4-2-12)21-19(25)22-14-9-18(24)23(11-14)15-5-6-16-17(10-15)27-8-7-26-16/h1-6,10,14H,7-9,11H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLZLWGBRIDWFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2954065.png)
![4-Chloro-N-[cyano(thiophen-3-YL)methyl]-3-methoxybenzamide](/img/structure/B2954069.png)
![Methyl 3-[4-(3-methylsulfanylpropanoyl)piperazin-1-yl]propanoate](/img/structure/B2954071.png)

![N-(4-chlorobenzyl)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine](/img/structure/B2954073.png)
![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methyl-2-pyrrolidin-1-ylpyrimidine](/img/structure/B2954074.png)


![3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid](/img/structure/B2954080.png)




![N-(5-chloro-2-methylphenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2954086.png)
